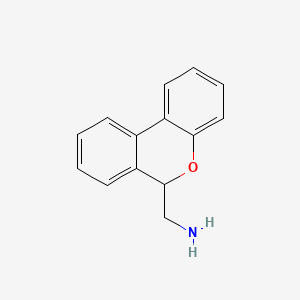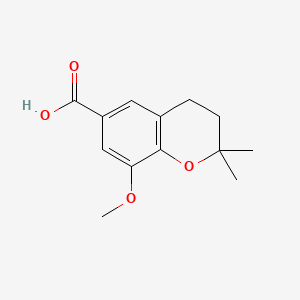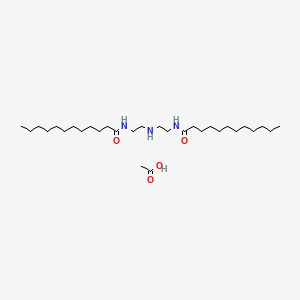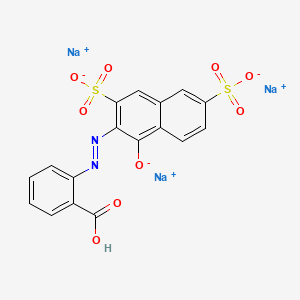
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate is a synthetic organic compound known for its vibrant red color. It is primarily used as a dye and pigment in various industries, including textiles, plastics, and paper. The compound is highly soluble in water and exhibits excellent light and heat resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate involves a multi-step chemical process. The primary steps include the diazotization of 2-aminobenzoic acid followed by coupling with 1-hydroxy-3,6-disulphonatonaphthalene. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is usually obtained as a red crystalline powder, which is then purified and dried for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines and other related compounds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy and in the study of cellular structures.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Widely used as a dye in textiles, plastics, and paper products.
Wirkmechanismus
The mechanism of action of Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. The compound’s azo group plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium 3-((1-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)azo)benzoate
- Trisodium 4-hydroxy-5-((1-hydroxy-3-sulpho-6-(4-(2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)amino)-2-naphthyl)azo)benzene-1,3-disulphonato (5-)]cuprate (3-)
Uniqueness
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate is unique due to its specific structural features, which confer high solubility in water and excellent stability under various conditions. These properties make it particularly suitable for use in applications requiring robust performance and reliability .
Eigenschaften
CAS-Nummer |
68806-09-7 |
|---|---|
Molekularformel |
C17H9N2Na3O9S2 |
Molekulargewicht |
518.4 g/mol |
IUPAC-Name |
trisodium;3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H12N2O9S2.3Na/c20-16-11-6-5-10(29(23,24)25)7-9(11)8-14(30(26,27)28)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 |
InChI-Schlüssel |
XRGYWPFBDZEYSY-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


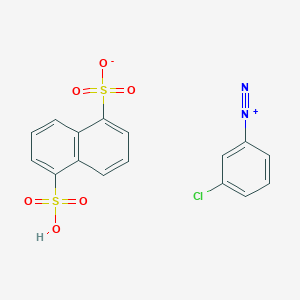
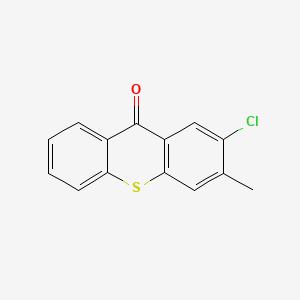
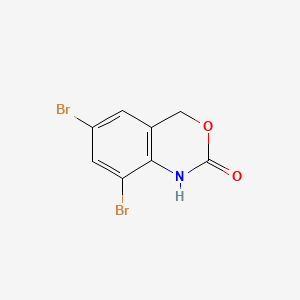
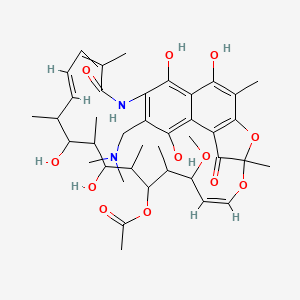

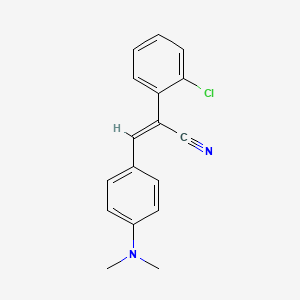
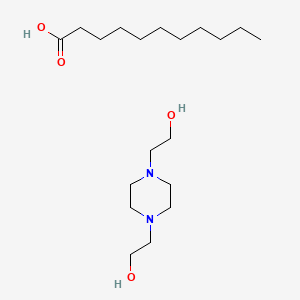
![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
